N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various techniques. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, IR spectroscopy can provide information about the functional groups in the molecule .Scientific Research Applications
Antimicrobial Evaluation
- Research involving thiophene-2-carboxamide derivatives, such as the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, has demonstrated these compounds' potential in antimicrobial evaluation. These derivatives have been characterized and subjected to biological evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Synthesis of Novel Compounds
- Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been synthesized from related compounds, showing the versatility of these chemical structures in creating new molecules with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cancer Research
- The development of new and efficient methods for synthesizing carboxamide derivatives, such as the anti-cancer drug dasatinib, highlights the significance of these compounds in cancer research and treatment (Chen et al., 2009).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring have been reported to inhibit the cyclooxygenase (cox) enzymes , which play a crucial role in inflammation and pain signaling.
Mode of Action
Similar benzothiazole derivatives have been reported to inhibit cox enzymes , which are needed to convert arachidonic acid into prostaglandins and other inflammatory mediators. By inhibiting these enzymes, the compound may reduce inflammation and pain.
Biochemical Pathways
The inhibition of cox enzymes would affect the arachidonic acid pathway, reducing the production of inflammatory mediators and potentially alleviating symptoms of inflammation .
Result of Action
The inhibition of cox enzymes would likely result in reduced production of inflammatory mediators, potentially alleviating symptoms of inflammation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit anti-tubercular activity, suggesting that it interacts with enzymes or proteins involved in the life cycle of Mycobacterium tuberculosis
Cellular Effects
This compound has been shown to have effects on various types of cells. For example, it has been found to exhibit anti-inflammatory properties, suggesting that it influences cell signaling pathways related to inflammation
Molecular Mechanism
Its anti-inflammatory activity suggests that it may inhibit or activate certain enzymes involved in inflammatory responses It may also bind to specific biomolecules, leading to changes in gene expression
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S2/c1-18-8-5-4-7(14)11-10(8)15-13(20-11)16-12(17)9-3-2-6-19-9/h2-6H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOYAFNCDWOLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.